molecular formula C11H20N2O4 B8264154 Methyl (2S)-2,6-diacetamidohexanoate

Methyl (2S)-2,6-diacetamidohexanoate

Cat. No.: B8264154
M. Wt: 244.29 g/mol
InChI Key: FLFQXAMCHMLKBH-JTQLQIEISA-N
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Description

Methyl (2S)-2,6-diacetamidohexanoate is a chiral ester derivative of hexanoic acid, featuring two acetamido (-NHCOCH₃) groups at the 2nd and 6th positions of the carbon chain, with an (S)-configuration at the 2nd carbon. This compound is structurally characterized by its methyl ester group (-COOCH₃) and dual acetamido substituents, which confer unique solubility, stability, and reactivity properties. The compound’s stereochemistry and functional groups make it a candidate for pharmaceutical intermediates, particularly in peptidomimetics or antibiotic research, though specific applications require further validation .

Properties

IUPAC Name

methyl (2S)-2,6-diacetamidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-8(14)12-7-5-4-6-10(11(16)17-3)13-9(2)15/h10H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFQXAMCHMLKBH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2,6-diacetamidohexanoate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate hexanoic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out acetylation and esterification reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2,6-diacetamidohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the acetamido groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the acetamido groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2,6-diacetamidohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2S)-2,6-diacetamidohexanoate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features References
This compound C₁₁H₂₀N₂O₅* 260.29 Methyl ester, two acetamido Chiral center at C2; ester stability
(2S)-2,6-Diamino-2-methylhexanoic acid C₇H₁₆N₂O₂ 196.68 Carboxylic acid, two amino Amino reactivity; zwitterionic solubility
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Methyl ester, hydroxy Simple ester; high volatility
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide C₃₄H₄₁N₃O₄ 579.71 Acetamido, hydroxy, aromatic Complex peptidomimetic; potential bioactivity

*Inferred molecular formula based on structural analysis.

Key Observations:

The methyl ester group confers greater lipophilicity than carboxylic acid derivatives, aiding in synthetic intermediate stability .

Stereochemical Specificity :

  • The (S)-configuration at C2 distinguishes it from racemic analogs, which may exhibit divergent biological activities or metabolic pathways .

Key Observations:

  • Reduction Steps: The Clemmensen reduction (using Zn-Hg/HCl) in highlights a viable route for ketone-to-alkane transformations, which could be adapted for synthesizing the hexanoate backbone .
  • Chromatography: Silica gel chromatography is a common purification method for esters and amides, ensuring high purity for compounds like this compound .

Table 3: Hazard Profiles and Precautions

Compound Name Health Hazards Precautionary Measures References
This compound Not fully characterized* Avoid inhalation; use PPE
(2S)-2,5-Diaminopentanamide dihydrochloride Uninvestigated toxicity P261 (avoid dust inhalation); P262 (skin/eye protection)
Methyl 2-hydroxyacetate Respiratory irritation P304+P340 (if inhaled, remove to fresh air)

*Assumed based on structural analogs.

Key Observations:

  • The lack of comprehensive toxicological data for this compound necessitates stringent safety protocols, akin to those for (2S)-2,5-diaminopentanamide dihydrochloride .
  • Methyl 2-hydroxyacetate’s acute respiratory hazards highlight the relative safety of acetamido esters under controlled conditions .

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